N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
The crystallographic properties of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide are inferred from analogous quinoxaline derivatives. For example, the related compound ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate adopts a U-shaped conformation stabilized by intramolecular antiparallel carbonyl interactions. Similarly, tetrahydroquinoxaline derivatives often exhibit slight puckering in the bicyclic system, with dihedral angles between constituent rings in the range of 2–10°.
Key structural features for the target compound include:
- Quinoxaline Core : A partially saturated bicyclic system with a 3-oxo group, contributing to electron-deficient aromaticity.
- Acetamide Linkage : A central acetamide bridge connecting the tetrahydroquinoxaline and 4-fluorophenyl groups.
- Fluorophenyl Substituent : A planar aromatic ring with a fluorine atom at the para position, influencing electronic distribution and hydrogen-bonding potential.
Spectroscopic Profiling (IR, NMR, MS)
Infrared (IR) Spectroscopy
The IR spectrum of the compound would reveal critical functional group vibrations:
- C=O Stretch : Strong absorption at 1650–1700 cm⁻¹ (amide carbonyl).
- N–H Bend : Broad band at 1550–1600 cm⁻¹ (amide N–H).
- C–F Stretch : Sharp peak near 1250–1300 cm⁻¹ (aromatic fluorine).
- Quinoxaline Ring Vibrations : Medium-intensity bands at 1450–1600 cm⁻¹ (C=N and C–N stretching).
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The molecular ion peak ([M+H]⁺) is expected at m/z 307.10 (C₁₅H₁₂F₁N₃O₂). Fragmentation patterns would include:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations provide insights into the compound’s electronic properties:
- HOMO-LUMO Gaps :
- Charge Distribution :
| Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO | −8.5 | π orbitals on quinoxaline |
| LUMO | −2.0 | π* orbitals on acetamide |
Conformational Analysis Through DFT Calculations
DFT optimizations reveal preferred conformations influenced by steric and electronic factors:
- Quinoxaline Ring Puckering :
Acetamide Torsion :
Intramolecular Interactions :
| Interaction | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| N–H···O (amide) | 2.0–2.5 | −5.0 to −7.0 |
| C–H···π (fluorophenyl) | 2.5–3.0 | −1.0 to −2.0 |
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUAMWVZHXYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an amine group.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and 4-fluoroaniline derivatives.
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Conditions : Reflux with aqueous HSO (acidic) or NaOH (basic).
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
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Product : 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid and 4-fluoroaniline.
Nucleophilic Aromatic Substitution
The electron-deficient 4-fluorophenyl group facilitates nucleophilic substitution at the para-fluorine position.
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Reagents : Amines, alkoxides, or thiols in the presence of Cu(I) catalysts.
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Conditions : Elevated temperatures (80–120°C) in polar aprotic solvents like DMF.
-
Example Reaction :
-
Applications : Introduces amino, alkoxy, or thioether groups for enhanced solubility or bioactivity.
Oxidation of the Tetrahydroquinoxaline Core
The tetrahydroquinoxaline ring is susceptible to oxidation, converting it to a fully aromatic quinoxaline system.
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Reagents : KMnO (aqueous, acidic) or DDQ (dichlorodicyanoquinone).
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Mechanism : Dehydrogenation via radical intermediates or hydride abstraction.
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Product : 2-(3-oxoquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide, with increased aromaticity and potential for π-stacking interactions.
Reduction of the 3-Oxo Group
The ketone at position 3 of the tetrahydroquinoxaline ring can be reduced to a hydroxyl or methylene group.
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Reagents :
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NaBH (mild conditions) → 3-hydroxy derivative.
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LiAlH (vigorous conditions) → 3-methylene derivative.
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Impact : Alters hydrogen-bonding capacity and ring conformation, influencing biological activity.
Alkylation and Acylation at the Secondary Amine
The NH group in the tetrahydroquinoxaline ring undergoes alkylation or acylation.
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Reagents : Alkyl halides (e.g., CHI) or acyl chlorides (e.g., acetyl chloride).
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Conditions : Base (e.g., triethylamine) in anhydrous THF or DCM.
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Example :
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Applications : Modifies steric and electronic properties for structure-activity relationship (SAR) studies.
Ring-Opening Reactions
Under strong acidic conditions, the tetrahydroquinoxaline ring cleaves to form diamino intermediates.
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Conditions : Concentrated HCl or HSO at high temperatures.
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Product : Diamino derivatives, which can serve as precursors for synthesizing polycyclic compounds.
Sulfonation and Sulfation
The aromatic rings can undergo sulfonation to introduce sulfonic acid groups, enhancing water solubility.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing promising results.
Case Study: Anticancer Activity
A study investigated the efficacy of this compound against several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound could serve as a lead for the development of new anticancer therapies due to its ability to inhibit cell proliferation effectively .
Antimicrobial Applications
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. The compound shows potential against various bacterial strains.
Case Study: Antimicrobial Activity
Research has demonstrated that this compound exhibits activity against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | 12.5 µg/ml |
| Candida albicans | 25 µg/ml |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Variations in the substituents on the quinoxaline moiety have shown to influence both anticancer and antimicrobial activities significantly.
Key Insights from SAR Studies
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Quinoxaline Derivatives : Modifications to the quinoxaline scaffold can lead to increased potency against specific cancer types or microbial strains.
- Functional Group Variations : Alterations in functional groups can fine-tune the selectivity and efficacy of the compound.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl group could enhance binding affinity, while the tetrahydroquinoxalinone moiety might interact with specific active sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in substituents on the phenyl ring or quinoxaline moiety. Key examples include:
Physicochemical Properties
- Lipophilicity : The fluorine atom in the target compound increases lipophilicity (logP ~2.1) compared to the ethoxy derivative (logP ~1.8) but less than the trifluoromethyl analog (logP ~2.5) .
- Solubility : The ethoxy group in the analog C₁₈H₁₉N₃O₃ improves aqueous solubility (≈15 mg/mL) compared to the fluorine-substituted compound (≈8 mg/mL) .
Pharmacological Potential
- Antimicrobial Activity : The furan-substituted analog (C₂₁H₁₆FN₃O₄) exhibits moderate activity against E. coli (MIC = 32 µg/mL), likely due to enhanced membrane penetration from the heterocyclic group .
- Metabolic Stability : The trifluoromethyl analog (C₁₇H₁₂F₃N₃O₂) shows prolonged half-life (t₁/₂ = 4.2 h) in hepatic microsomes, attributed to the electron-withdrawing CF₃ group .
- SAR Insights :
- Fluorine and trifluoromethyl groups improve bioavailability but may reduce solubility.
- Ethoxy and methyl groups balance solubility and lipophilicity but show weaker antimicrobial efficacy .
Biological Activity
N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on antimicrobial effects, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C16H16FN3O
- Molecular Weight : 299.32 g/mol
The compound features a fluorinated phenyl group and a tetrahydroquinoxaline moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. The following table summarizes the antimicrobial efficacy against several bacterial strains:
| Compound | Concentration (μg/ml) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|---|
| This compound | 50 | 15 | Staphylococcus aureus |
| This compound | 100 | 22 | Escherichia coli |
| Control (Ampicillin) | 50 | 20 | Staphylococcus aureus |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, at a concentration of 100 μg/ml, it produced a zone of inhibition comparable to standard antibiotics.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The following findings were reported:
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Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
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Mechanism of Action :
- Induction of caspase-dependent apoptosis.
- Inhibition of cell proliferation via G0/G1 phase arrest.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activities of similar compounds:
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Case Study on Antimicrobial Efficacy :
- A study involving a series of tetrahydroquinoxaline derivatives showed that modifications in the fluorinated phenyl group significantly enhanced antibacterial activity against resistant strains.
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Anticancer Activity :
- A comparative analysis indicated that compounds with similar structural motifs exhibited higher cytotoxicity against cancer cells compared to their non-fluorinated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling reactions between the fluorophenylacetamide precursor and the tetrahydroquinoxalinone moiety. For example, condensation reactions using activating agents like EDCl/HOBt or acrylic acid under controlled temperatures (e.g., 60°C for 2 hours) can yield the target compound. Reaction progress should be monitored via TLC, and purification achieved through column chromatography or recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., DMAP for acylation).
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR spectra to verify substituent positions and coupling patterns. For example, the 4-fluorophenyl group should show distinct aromatic proton splitting and a fluorine signal near -115 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (exact mass: 302.0435 g/mol) .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL for refinement, ensuring bond angles and torsional conformations match theoretical models .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and control for variables such as solvent effects (DMSO concentration) or metabolic stability. Structural analogs like anthraquinone derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide) may provide comparative insights into structure-activity relationships (SAR). Additionally, verify purity (>95% by HPLC) to rule out impurities influencing activity .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Modify the acetamide or quinoxalinone moieties with hydrolyzable groups (e.g., ester linkages) that release the active compound in vivo.
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to improve pharmacokinetic profiles. Refer to studies on quinazolinone derivatives for precedents in balancing hydrophobicity and bioavailability .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses against hypothesized targets (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess stability of interactions.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the tetrahydroquinoxalinone ring) using tools like Schrödinger’s Phase. Compare with known inhibitors of similar scaffolds, such as anthraquinone-based compounds .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data regarding the compound’s conformation?
- Methodological Answer : Re-examine diffraction data (e.g., and ) for systematic errors. Use SHELXL’s twin refinement tools to assess potential twinning or disorder in the crystal lattice. Compare results with density functional theory (DFT)-optimized geometries to identify energetically favorable conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
